Rac-4-(1-phenyl-propyl)-1h-imidazole
Description
Rac-4-(1-phenyl-propyl)-1H-imidazole is a chiral imidazole derivative featuring a racemic 1-phenyl-propyl substituent at the 4-position of the heteroaromatic ring. The imidazole core is a five-membered ring with two nitrogen atoms, contributing to its electron-rich character and ability to participate in hydrogen bonding and π-π interactions. The phenyl-propyl group introduces steric bulk and hydrophobicity, which influence its physical properties (e.g., solubility, melting point) and chemical reactivity.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(1-phenylpropyl)-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-2-11(12-8-13-9-14-12)10-6-4-3-5-7-10/h3-9,11H,2H2,1H3,(H,13,14) |
InChI Key |
RKWZMMFBHRSNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The position and nature of substituents on the imidazole ring critically determine molecular behavior. Below is a comparative analysis with structurally related imidazole derivatives:
| Compound Name | Substituent Position | Substituent Type | Molecular Weight (g/mol) | Hydrogen Bond Capacity | LogP (Predicted) |
|---|---|---|---|---|---|
| Rac-4-(1-phenyl-propyl)-1H-imidazole | 4 | 1-Phenyl-propyl (branched) | 242.3 | Low (no H-bond donors) | ~3.5 |
| 4-[1-(2-Hydroxypropyl)-...]benzoic acid | 1, 2 | Hydroxypropyl, benzoic acid | 428.5 | High (COOH, OH donors) | ~2.8 |
| 4,5-Diphenyl-1H-imidazole | 4, 5 | Phenyl (aromatic) | 260.3 | Moderate (N-H donor) | ~4.0 |
Key Observations :
- Hydrophobicity : The phenyl-propyl group in Rac-4-(1-phenyl-propyl)-1H-imidazole increases LogP compared to polar derivatives like the hydroxypropyl/benzoic acid analogue, suggesting lower aqueous solubility .
- Hydrogen Bonding : Compounds with functional groups like -COOH or -OH (e.g., 4-[1-(2-hydroxypropyl)-...]benzoic acid) exhibit stronger intermolecular interactions, enhancing crystallinity and thermal stability .
Hydrogen Bonding and Crystallographic Analysis
Crystal packing in imidazole derivatives is governed by substituent-driven hydrogen bonding. For example:
- Rac-4-(1-phenyl-propyl)-1H-imidazole : The bulky phenyl-propyl group likely disrupts hydrogen-bond networks, leading to weaker Van der Waals-dominated packing. This contrasts with 4-[1-(2-hydroxypropyl)-...]benzoic acid, where carboxyl and hydroxyl groups form robust hydrogen bonds (e.g., R₂²(8) graph sets), stabilizing the crystal lattice .
- 4,5-Diphenyl-1H-imidazole : The N-H group participates in moderate hydrogen bonding, but planar phenyl rings facilitate π-π stacking, a feature absent in Rac-4... due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
